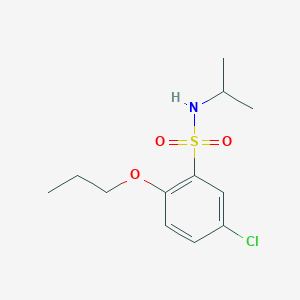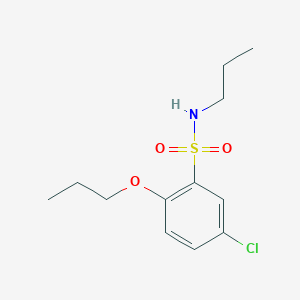![molecular formula C12H16Cl2N2O3S B272670 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. In
Wissenschaftliche Forschungsanwendungen
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has been used extensively in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It is commonly used to selectively destroy noradrenergic neurons in animal models, which allows researchers to study the effects of noradrenaline depletion on behavior, cognition, and other physiological processes.
Wirkmechanismus
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) on the presynaptic membrane. Once inside the neuron, 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is metabolized into a toxic metabolite that causes degeneration of the noradrenergic neuron. This results in a depletion of noradrenaline in the brain and other tissues.
Biochemical and Physiological Effects
The depletion of noradrenaline caused by 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects. These include changes in behavior, cognition, cardiovascular function, and immune function. For example, studies have shown that 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol treatment can result in impaired learning and memory, altered cardiovascular responses to stress, and changes in immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively study the effects of noradrenaline depletion without affecting other neurotransmitter systems. However, there are also some limitations to using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. For example, the effects of 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol treatment can vary depending on the species, strain, and age of the animal being used. Additionally, the dose and timing of 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol administration can also affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the role of noradrenergic neurons in psychiatric disorders such as depression and anxiety. Another area of interest is the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of new drugs that target the noradrenergic system based on the insights gained from research using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol.
Conclusion
In conclusion, 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. Its selectivity for noradrenergic neurons allows researchers to selectively study the effects of noradrenaline depletion, and it has been used extensively in scientific research. While there are some limitations to using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol, there are also many potential future directions for research using this compound.
Synthesemethoden
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. The purity of the final product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
Produktname |
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C12H16Cl2N2O3S |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
2-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-12(11(14)9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChI-Schlüssel |
VZHRABSHLMHPEH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)





